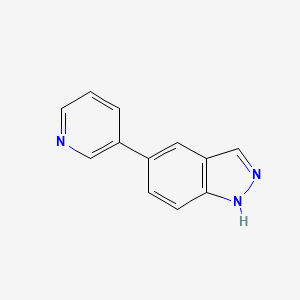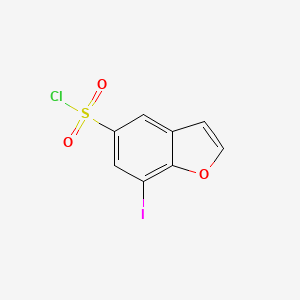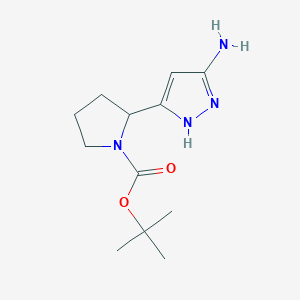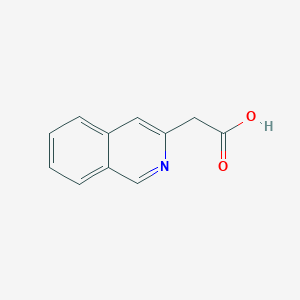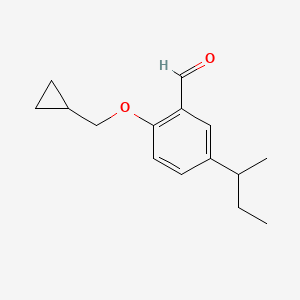
5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde
Overview
Description
5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde is a useful research compound. Its molecular formula is C15H20O2 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- The compound is utilized in the synthesis of various derivatives via lithio intermediates. For instance, 2-lithiooxazole reactions with benzaldehyde have been explored, providing insights into reaction mechanisms and competitive reactions in similar contexts (Whitney & Rickborn, 1991).
- Another study detailed the synthesis of related compounds like 5-tert-butyl-2-hydroxy-benzaldehyde, highlighting optimal conditions and chemical characterization techniques (Hui Jian-bin, 2011).
- Investigations into the Baylis-Hillman reaction in polar solvents showed significant acceleration when conducted with benzaldehyde, suggesting potential applications in chemical synthesis (Aggarwal et al., 2002).
Catalysis and Organic Synthesis
- Studies have also shown that certain B-alkyl-9-borabicyclo[3.3.1]nonanes can reduce benzaldehyde to benzyl alcohol under mild conditions. This research is significant for understanding catalytic reactions and their kinetics (Midland et al., 1978).
- Another research highlighted the conversion of benzaldehydes into 2-(alkylamino)-1-arylethanols, demonstrating the versatility of these compounds in organic synthesis (Moshkin & Sosnovskikh, 2013).
Chemical Analysis and Characterization
- The compound's related structures have been used in the study of amino ketones, their stereochemistry, and conformation, contributing to our understanding of chemical structure and behavior (Neszmélyi et al., 1991).
- Studies have also focused on synthesizing polydentate chiral amino alcohols from similar compounds, offering insights into the synthesis of complex organic molecules (Y. Jun, 2011).
Advanced Applications
- The compound has been implicated in studies involving Lewis acid catalysis within microporous metal-organic frameworks, showcasing its potential in advanced chemical processes (Horike et al., 2008).
- There is also research on its use in the selective oxidation of benzyl alcohol to benzaldehyde using NiFe2O4 nanoparticles, highlighting its role in catalysis and sustainable chemical processes (Iraqui et al., 2020).
Properties
IUPAC Name |
5-butan-2-yl-2-(cyclopropylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-3-11(2)13-6-7-15(14(8-13)9-16)17-10-12-4-5-12/h6-9,11-12H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPHRSGFZRCZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC2CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395068.png)
![3-{[(1,6-Dibromo-2-naphthyl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395069.png)
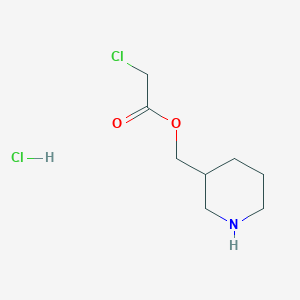
![5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1395073.png)
![5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1395074.png)
![4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine](/img/structure/B1395075.png)

![3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1395079.png)

![1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1395083.png)
